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molecular formula C8H17NO B1398776 4-Isopropylpiperidin-4-ol CAS No. 553631-46-2

4-Isopropylpiperidin-4-ol

Cat. No. B1398776
M. Wt: 143.23 g/mol
InChI Key: AREAPMVZFHKETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592358B2

Procedure details

The product was obtained analogously to Example IP 5d from 9.85 g (42.2 mmol) of 1-benzyl-4-isopropylpiperidin-4-ol. Yield: 1.13 g (19% of theoretical); C8H17NO (M=143.227); calc.: molpeak (M+H)+: 144; found: molpeak (M+H)+: 144; Rf value: 0.07 (silica gel, EtOAc/MeOH/NH3 5:5:0.5).
[Compound]
Name
5d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-isopropylpiperidin-4-ol
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH:15]([CH3:17])[CH3:16])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.CCOC(C)=O.CO.N>>[CH:15]([C:11]1([OH:14])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([CH3:17])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
5d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-benzyl-4-isopropylpiperidin-4-ol
Quantity
9.85 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C(C)C
Step Three
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CO.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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